Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-(4-biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic isoxazole derivative characterized by a biphenylyl substituent at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
WHHFPEFNIXGTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, particularly at the para position relative to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogenated Derivatives: Bromine and fluorine substituents influence electronic properties and lipophilicity. For example, the 2-chloro-6-fluorophenyl analog has a higher logP (2.97) compared to non-halogenated analogs, suggesting increased hydrophobicity .
- Aromatic Extensions : The anthracen-9-yl substituent introduces a fused aromatic system, enhancing π-stacking interactions, as observed in crystallographic studies . The biphenylyl group in the target compound likely exhibits similar interactions but with reduced steric hindrance compared to anthracene.
Yield Comparison :
- Anthracene derivatives achieved higher yields (92–94%) due to optimized cycloaddition conditions .
- Brominated analogs required multi-step purification, resulting in moderate yields (e.g., 81.1% crude yield for 4-bromothiophenyl derivative) .
Physicochemical Properties
- Molecular Weight : Ranges from 249.24 (fluorophenyl) to 331.37 (anthracenyl), with the biphenylyl analog expected to fall between these values.
- Solubility : LogP values (e.g., 2.97 for 2-chloro-6-fluorophenyl) indicate moderate lipophilicity, suitable for membrane permeability in drug design .
Biological Activity
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by the presence of a biphenyl group and an isoxazole ring, positions it as a compound of interest in various biological research fields. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Weight : 295.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Key Features:
- Contains an ethyl ester group.
- Features a biphenyl substituent which enhances its electronic properties.
- The isoxazole ring contributes to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The biphenyl moiety may enhance lipophilicity, affecting the compound's bioavailability and distribution in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, the compound demonstrated notable inhibition against:
-
Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
-
Fungi :
- Candida albicans
- Aspergillus fumigatus
The Minimum Inhibitory Concentration (MIC) values for these microorganisms were found to be within acceptable therapeutic ranges, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in cellular models. This property could make it a candidate for treating inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of isoxazole derivatives including this compound revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential . -
Evaluation of Anti-inflammatory Effects :
In vitro assays demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism through which the compound could modulate inflammatory responses .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
